Pencitabine

描述

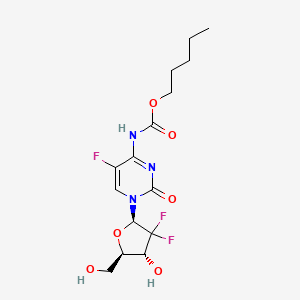

Structure

3D Structure

属性

分子式 |

C15H20F3N3O6 |

|---|---|

分子量 |

395.33 g/mol |

IUPAC 名称 |

pentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C15H20F3N3O6/c1-2-3-4-5-26-14(25)20-11-8(16)6-21(13(24)19-11)12-15(17,18)10(23)9(7-22)27-12/h6,9-10,12,22-23H,2-5,7H2,1H3,(H,19,20,24,25)/t9-,10-,12-/m1/s1 |

InChI 键 |

IDIHZLQYTCQIDY-CKYFFXLPSA-N |

手性 SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |

规范 SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)CO)O)(F)F |

产品来源 |

United States |

Foundational & Exploratory

In Vitro Cytotoxicity of Pencitabine in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pencitabine is a rationally designed nucleoside analogue that functions as a hybrid of two clinically established anticancer drugs: capecitabine and gemcitabine.[1] This novel fluoropyrimidine was engineered to circumvent the metabolic conversion to 5-fluorouracil (5-FU), a process associated with significant toxicities of capecitabine, while retaining potent cytotoxic activity. Preliminary in vitro studies have demonstrated this compound's efficacy against various cancer cell lines, suggesting its potential as a valuable therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the in vitro cytotoxicity of this compound, detailed experimental protocols, and an exploration of its postulated signaling pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against human colorectal carcinoma and acute myelogenous leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized in the table below. For comparative purposes, the IC50 values of the parent compounds, capecitabine and gemcitabine, are also presented.

| Cell Line | Compound | IC50 (µM) |

| HCT-116 (Colorectal Carcinoma) | This compound | 0.37 ± 0.13 |

| Capecitabine | 34.2 ± 1.5 | |

| Gemcitabine | 0.05 ± 0.0087 | |

| KG-1 (Acute Myelogenous Leukemia) | This compound | 0.13 ± 0.011 |

| Capecitabine | 8.9 ± 1.5 | |

| Gemcitabine | 0.018 |

Experimental Protocols

The following sections detail the methodologies employed in the assessment of this compound's in vitro cytotoxicity.

Cell Lines and Culture Conditions

-

HCT-116 (Human Colorectal Carcinoma): This cell line is a widely used model for studying colorectal cancer. The specific growth medium and conditions used in the foundational this compound study were McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

KG-1 (Human Acute Myelogenous Leukemia): This cell line is a model for myeloid leukemia. While the specific media for the KG-1 cell line in the context of this compound testing is not detailed in the primary literature, a standard medium for this cell line is RPMI-1640 supplemented with 20% FBS and antibiotics.

Cytotoxicity Assay

While the primary publication on this compound does not specify the exact cytotoxicity assay used, a common and standard method for determining IC50 values in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar tetrazolium-based assays (e.g., XTT, WST-1). The general workflow for such an assay is as follows:

Postulated Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound have not yet been fully elucidated through dedicated mechanistic studies. However, based on its rational design as a hybrid of capecitabine and gemcitabine, a multi-faceted mechanism of action is postulated.[1]

Interference with DNA Synthesis and Function

This compound is hypothesized to interfere with DNA synthesis and function through several mechanisms, including the inhibition of multiple nucleotide-metabolizing enzymes and misincorporation into DNA.[1] A key feature of its design is the prevention of metabolic conversion to 5-fluorouracil.

Novel Postulated Mechanisms

Detailed mechanistic analyses and literature precedents suggest that the significant DNA damage caused by this compound may be attributable to two additional effects not observed with its parent drugs:[1]

-

Inhibition of DNA Glycosylases: These enzymes are involved in the base excision repair pathway, a crucial mechanism for repairing DNA damage.

-

Inhibition of DNA (cytosine-5)-methyltransferase (DNMT): This enzyme is involved in the epigenetic regulation of cellular metabolism. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.

Signaling Pathways of Parent Compounds

To provide a broader context, the established signaling pathways of this compound's parent compounds are presented below. It is important to note that these pathways have not been experimentally confirmed for this compound itself.

Gemcitabine: Gemcitabine is known to induce apoptosis through various signaling pathways. After intracellular phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into DNA, leading to chain termination and the activation of apoptotic cascades. Key pathways implicated in gemcitabine-induced apoptosis include the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, often involving the activation of caspases.

Capecitabine: As a prodrug of 5-fluorouracil (5-FU), capecitabine's cytotoxic effects are mediated by 5-FU's metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The primary mechanism involves the inhibition of thymidylate synthase by FdUMP, which depletes thymidine triphosphate pools necessary for DNA replication and repair.

Conclusion and Future Directions

This compound demonstrates promising in vitro cytotoxicity against colorectal and leukemia cancer cell lines, with a potency that is significantly greater than its parent compound, capecitabine. Its rational design to avoid the generation of 5-FU is a key feature that may translate to an improved safety profile in vivo. The postulated unique mechanisms of action, including the inhibition of DNA glycosylases and DNA methyltransferases, warrant further investigation to fully elucidate its anticancer activity. Future research should focus on detailed mechanistic studies to confirm these hypotheses and to identify the specific signaling pathways modulated by this compound. Additionally, expanding the panel of cancer cell lines for in vitro testing will be crucial in defining the full spectrum of its therapeutic potential.

References

The Proposed Dual-Targeting Mechanism of Pencitabine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pencitabine, a novel fluoropyrimidine nucleoside, has been rationally designed as a hybrid molecule combining structural features of two clinically established anticancer agents, capecitabine and gemcitabine.[1] This strategic design underpins a proposed dual-targeting mechanism of action that not only encompasses the known therapeutic pathways of its parent compounds but is also hypothesized to introduce additional, unique anticancer activities. This whitepaper provides a comprehensive overview of the proposed dual-targeting mechanism of this compound, summarizing available preclinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The central hypothesis is that this compound, beyond inhibiting thymidylate synthase (TS) and ribonucleotide reductase (RR), also targets DNA glycosylases and DNA (cytosine-5)-methyltransferase (DNMT), leading to enhanced DNA damage and cytotoxic effects.[1]

Introduction: The Rationale for a Hybrid Anticancer Agent

The development of this compound stems from an innovative approach to cancer chemotherapy, aiming to create a single agent that mimics the therapeutic advantages of combination therapies.[1] By integrating the structural moieties of capecitabine and gemcitabine, this compound is designed for oral activity and a potentially improved safety profile by avoiding metabolic conversion to 5-fluorouracil (5-FU), which is associated with significant toxicities.[2] The core concept is that a single hybrid molecule can offer a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.

Proposed Dual-Targeting Mechanism of Action

This compound is postulated to exert its anticancer effects through a multi-faceted mechanism that involves both the established targets of its parent drugs and novel, additional targets.

Canonical Targets Inherited from Parent Compounds

-

Thymidylate Synthase (TS) Inhibition: As a fluoropyrimidine, this compound's metabolites are expected to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1] This mechanism is characteristic of 5-fluorouracil, the active metabolite of capecitabine.[1]

-

Ribonucleotide Reductase (RR) Inhibition: Similar to gemcitabine, this compound's diphosphate metabolite is anticipated to be a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3]

Proposed Novel Targeting Mechanisms

The unique trifluorinated structure of this compound's analogues, when misincorporated into DNA, is hypothesized to introduce two additional cytotoxic functions not observed with its parent drugs[1][2]:

-

Inhibition of DNA Glycosylases: These enzymes are crucial for the base excision repair (BER) pathway, which removes damaged or inappropriate bases from DNA. Inhibition of DNA glycosylases would lead to the accumulation of DNA lesions, ultimately triggering cell death.[1]

-

Inhibition of DNA (cytosine-5)-Methyltransferase (DNMT): DNMTs are key enzymes in epigenetic regulation, catalyzing the methylation of cytosine residues in DNA. The presence of a 5-fluorocytosine moiety in DNA, derived from this compound, is expected to form a covalent complex with DNMT, leading to its inactivation.[1] This would disrupt epigenetic control of gene expression, contributing to cytotoxicity.[1]

Preclinical Data

Preliminary biological evaluations have demonstrated the in vitro cytotoxicity and in vivo oral activity of this compound.[1]

In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects against human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of incubation.

| Cell Line | This compound (μM) | Capecitabine (μM) | Gemcitabine (μM) |

| HCT-116 (Colorectal) | 0.37 ± 0.13 | 34.2 ± 1.5 | 0.05 ± 0.0087 |

| KG-1 (Leukemia) | 0.13 ± 0.011 | 8.9 ± 1.5 | 0.018 |

Data sourced from Al-Nadaf et al., 2022.[1]

In Vivo Efficacy in a Human Xenograft Model

In a human xenograft test system, oral administration of this compound demonstrated significant tumor growth inhibition.

| Treatment | Dosage (mg/kg) | Tumor Growth Inhibition |

| This compound | 25 (oral) | ~40% |

Data sourced from Al-Nadaf et al., 2022.[1]

Signaling Pathways and Experimental Workflows

The proposed dual-targeting mechanism of this compound involves the disruption of several critical cellular pathways.

Caption: Proposed dual-targeting mechanism of this compound.

Caption: General workflow for preclinical evaluation.

Detailed Experimental Protocols

While specific protocols for this compound are not yet widely published, the following are detailed methodologies for the key experiments cited in the evaluation of similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, KG-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: Cells are treated with serial dilutions of this compound, capecitabine, and gemcitabine for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Thymidylate Synthase (TS) Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, dUMP, 5,10-methylenetetrahydrofolate, and the test compound (this compound metabolite).

-

Enzyme Addition: The reaction is initiated by the addition of recombinant human thymidylate synthase.

-

Spectrophotometric Monitoring: The rate of conversion of dUMP to dTMP is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of tetrahydrofolate to dihydrofolate.

-

Inhibition Calculation: The inhibitory activity is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control reaction without the inhibitor.

Ribonucleotide Reductase (RR) Inhibition Assay

-

Reaction Setup: The assay is typically performed using a radiolabeled substrate, such as [³H]CDP. The reaction mixture includes buffer, dithiothreitol (DTT), magnesium acetate, ATP, the test compound, and purified RR enzyme.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of perchloric acid.

-

Product Separation: The product, [³H]dCDP, is separated from the substrate by HPLC.

-

Quantification: The amount of radioactivity in the product peak is quantified using a scintillation counter to determine the enzyme activity.

-

Inhibition Assessment: The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control.

DNA Glycosylase Inhibition Assay

-

Substrate Preparation: A fluorescently labeled oligonucleotide duplex containing a specific DNA lesion (e.g., uracil) is prepared.

-

Enzyme Reaction: The DNA substrate is incubated with a specific DNA glycosylase (e.g., UNG) in the presence or absence of the test compound.

-

AP Site Cleavage: After the glycosylase reaction, an AP endonuclease is added to cleave the DNA backbone at the abasic site, leading to the separation of the fluorophore and quencher.

-

Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader.

-

Inhibition Analysis: The rate of the reaction in the presence of the inhibitor is compared to the control to determine the inhibitory effect.

DNA (cytosine-5)-Methyltransferase (DNMT) Inhibition Assay

-

Assay Principle: A common method is an ELISA-based assay. A DNA substrate is coated on a microplate well.

-

Methylation Reaction: Nuclear extract or purified DNMT is added to the wells along with S-adenosylmethionine (SAM), the methyl donor, and the test compound.

-

Detection of Methylation: The methylated DNA is detected using a specific antibody against 5-methylcytosine.

-

Colorimetric Development: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a colorimetric substrate.

-

Absorbance Reading: The absorbance is read on a microplate reader.

-

Inhibition Calculation: The degree of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.[4]

Conclusion and Future Directions

This compound represents a promising next-generation anticancer agent with a rationally designed dual-targeting mechanism. The preliminary preclinical data are encouraging, demonstrating potent in vitro and in vivo activity. The proposed novel mechanisms of inhibiting DNA glycosylases and DNMT, in addition to the established targets of TS and RR, offer a compelling rationale for its enhanced therapeutic potential.

Further research is imperative to validate these proposed mechanisms. This includes detailed enzymatic assays with this compound's metabolites to quantify their inhibitory activity against all four proposed targets. Comprehensive preclinical studies are also needed to establish a full ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile and to explore the efficacy of this compound in a broader range of cancer models, including those resistant to conventional therapies. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this compound in cancer patients. The insights gained from these future studies will be crucial in realizing the full therapeutic potential of this innovative hybrid drug.

References

- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]

Preliminary Biological Evaluation of Pencitabine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pencitabine (Pen) is a novel, rationally designed cytidine analogue developed as an orally active anticancer agent.[1] It represents a molecular hybrid of two clinically established anticancer drugs: capecitabine (Cape) and gemcitabine (Gem).[1] The design strategy aimed to create a fluoropyrimidine that circumvents metabolic conversion to 5-fluorouracil (FU), a process associated with significant and potentially fatal toxicities.[1] By integrating structural features of both parent compounds, this compound is engineered to offer the therapeutic advantages of a Cape and Gem combination, including oral bioavailability and a potentially improved safety profile, while also possibly exerting novel mechanisms of action.[1] Preliminary studies confirm that this compound is cytotoxic in vitro and demonstrates oral activity in a human xenograft model.[1]

Postulated Mechanism of Action

As a hybrid molecule, the precise mechanisms of this compound have not been fully elucidated but are predicted based on the well-understood actions of its parent drugs.[1] The core hypothesis is that this compound functions as a "dual antagonist," interfering with DNA synthesis and function through multiple pathways upon intracellular activation.[1]

Key postulated actions include:

-

Inhibition of Thymidylate Synthase (TS): A characteristic target of capecitabine's metabolites, leading to the disruption of dTMP synthesis, a crucial building block for DNA.[1]

-

Inhibition of Ribonucleotide Reductase (RR): The primary target of gemcitabine, which depletes the pool of deoxynucleotides required for DNA synthesis.[1][2]

-

Misincorporation into DNA: The triphosphate form of this compound's metabolites can be incorporated into DNA, leading to chain termination and apoptosis.[1][3][4]

Furthermore, it is hypothesized that the unique trifluorinated structure of this compound's metabolites may introduce two additional cytotoxic effects not observed with its parent drugs:

-

Inhibition of DNA Glycosylases: These enzymes are critical for the base excision repair (BER) pathway, which repairs DNA damage. Inhibition would lead to an accumulation of DNA lesions.[1]

-

Inhibition of DNA (cytosine-5)-Methyltransferase (DNMT): This enzyme is key to epigenetic regulation. Its inhibition can alter gene expression and cellular metabolism.[1]

Caption: Postulated metabolic activation and multi-target mechanism of this compound.

In Vitro Biological Evaluation

Data Presentation: Cytotoxicity

This compound's cytotoxic activity was evaluated against human colorectal carcinoma (HCT-116) and acute myelogenous leukemia (KG-1) cell lines after 72 hours of incubation. The results are compared with its parent compounds, Gemcitabine and Capecitabine.

| Compound | HCT-116 IC₅₀ (µM) | KG-1 IC₅₀ (µM) |

| This compound | 0.37 ± 0.13 | 0.13 ± 0.011 |

| Gemcitabine | 0.05 ± 0.0087 | 0.018 |

| Capecitabine | 34.2 ± 1.5 | 8.9 ± 1.5 |

| Table 1: Comparative in vitro cytotoxicity of this compound and its parent drugs. Data sourced from preliminary biological evaluation studies.[1] |

The data indicates that while Gemcitabine is the most potent of the three in this in vitro setting, this compound demonstrates significantly greater cytotoxicity than Capecitabine.[1]

Experimental Protocol: Cytotoxicity Assay

The in vitro cytotoxicity was determined using a standard cell viability assay, such as the MTT assay.[5][6]

-

Cell Culture: HCT-116 and KG-1 cells were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allowed to adhere overnight.[5]

-

Drug Treatment: Stock solutions of this compound, Gemcitabine, and Capecitabine were prepared. The cells were treated with a range of serially diluted concentrations of each compound.

-

Incubation: The treated plates were incubated for 72 hours under standard cell culture conditions.[1]

-

Viability Assessment: After incubation, a cell viability reagent (e.g., MTT) was added to each well. Following a further incubation period to allow for formazan crystal formation (in the case of MTT), a solubilizing agent was added.

-

Data Acquisition: The absorbance was measured using a microplate reader at an appropriate wavelength.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) values were calculated from the resulting dose-response curves using a suitable software package.

Caption: Standard experimental workflow for in vitro cytotoxicity assessment.

In Vivo Biological Evaluation

Data Presentation: Antitumor Efficacy and Toxicity

The in vivo efficacy of orally administered this compound was assessed in a human colorectal carcinoma xenograft model.

| Parameter | Result |

| Tumor Model | HCT-116 subcutaneous xenograft in athymic nude mice |

| Treatment | This compound, 25 mg/kg, oral administration, 26 days |

| Tumor Growth Inhibition | ~40% |

| Systemic Toxicity | ~10-fold lower than its free nucleoside parent, F₃dCyd |

| Table 2: Summary of in vivo evaluation of this compound.[1] |

These results confirm that this compound is orally active and can inhibit tumor growth in vivo with a favorable preliminary toxicity profile compared to its parent nucleoside.[1]

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Athymic (nu/nu) female nude mice were used for the study.[1]

-

Tumor Implantation: HCT-116 human colorectal carcinoma cells were harvested and suspended in a suitable medium. The cell suspension was injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.

-

Drug Administration: The treatment group received this compound orally at a dose of 25 mg/kg daily for a period of 26 days.[1] A positive control group received 100 µM capecitabine.[1]

-

Monitoring: Tumor volume and the body weight of the mice were measured regularly throughout the study. Animal well-being was monitored daily.

-

Endpoint and Analysis: At the end of the 26-day treatment period, the study was terminated. Tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group. Systemic toxicity was assessed by monitoring body weight loss and observing any adverse effects.[1]

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Preliminary Pharmacokinetics & Future Directions

While a complete ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile of this compound is yet to be established, the preliminary in vivo study provides important insights. The drug's design, which preserves the carbamate side chain of capecitabine, appears to confer favorable ADMET properties, as evidenced by its oral activity and significantly lower systemic toxicity compared to its parent nucleoside.[1] A key design success is the circumvention of metabolic conversion to FU, which is a primary objective for reducing toxicity.[1]

Future work will require a comprehensive preclinical pharmacology and toxicology study to fully characterize this compound's ADMET profile.[1] Based on its DNA-targeted mechanisms of action, further studies could explore its efficacy in combination with DNA-damaging agents such as radiation or platinum-based drugs, which may result in synergistic therapeutic effects.[1]

References

- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. An in Vitro Study on Anticancer Efficacy of Capecitabine- and Vorinostat-incorporated Self-nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in vitro study of the inhibitory activity of gemcitabine and platinum agents in human endometrial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Rationale for the Design of Pencitabine as an Oral Anticancer Agent: A Technical Guide

Abstract

Pencitabine is a novel, rationally designed anticancer agent developed as an orally active fluoropyrimidine. It is a molecular hybrid of two clinically approved anticancer drugs, capecitabine and gemcitabine. The fundamental rationale for its design was to create a therapeutic agent that retains the convenient oral administration of capecitabine while circumventing the metabolic conversion to 5-fluorouracil (FU), which is responsible for significant and potentially fatal toxicities.[1][2] Preliminary studies have demonstrated that this compound is cytotoxic in vitro and exhibits oral activity in a human xenograft tumor model.[1][2] Its mechanism of action is postulated to involve the inhibition of multiple enzymes in nucleotide metabolism and misincorporation into DNA, potentially offering a broader spectrum of anticancer activity than its parent compounds.[1]

Introduction: The Need for Safer Oral Fluoropyrimidines

Fluoropyrimidines have long been a cornerstone in the treatment of various solid tumors, particularly colorectal and breast cancer.[1] The prototypical drug in this class, 5-fluorouracil (FU), suffers from a narrow therapeutic index and significant patient-to-patient variability in toxicity, largely due to its catabolism and the incorporation of its metabolite, 5-fluorouridine triphosphate (FUTP), into RNA.[1] Capecitabine, an oral prodrug of FU, was a significant advancement, offering improved oral bioavailability and a degree of tumor selectivity.[1] However, its efficacy is still dependent on its ultimate conversion to FU, and thus it shares the same spectrum of FU-related toxicities.[1]

This compound was designed to address this fundamental limitation. By modifying the structure of capecitabine, the metabolic pathway leading to the release of FU is blocked.[1][2] Furthermore, by incorporating features of gemcitabine, another key nucleoside analog, this compound is hypothesized to have a multi-targeted mechanism of action.[1]

Molecular Design Rationale

This compound is a hybrid molecule that integrates the structural features of capecitabine and gemcitabine. The core design strategy was to create an orally active derivative of capecitabine that could not be metabolized to FU.[2] This was achieved by introducing modifications to the sugar moiety of the nucleoside.

The key structural modifications in this compound that contribute to its design as an oral agent are:

-

Carbamate Side Chain: Similar to capecitabine, this compound possesses a carbamate side chain which is responsible for its good oral bioavailability.[1]

-

Modified Sugar Moiety: The sugar component of this compound is designed to make its metabolite, F3dUrd, resistant to cleavage by thymidine phosphorylase (TP), the enzyme that converts 5'-dFUrd (a capecitabine metabolite) to FU.[1] This structural alteration is the cornerstone of its improved safety profile.

Proposed Mechanism of Action

This compound is a prodrug that is expected to be metabolized to its active forms within the cancer cell. Its multifaceted mechanism of action is believed to target several key cellular processes involved in DNA synthesis and repair.[1]

The proposed metabolic activation and signaling pathway of this compound is as follows:

-

Intracellular Activation: Following oral absorption and cellular uptake, this compound is metabolized to its monophosphate, diphosphate, and triphosphate forms (F3dCMP, F3dCDP, and F3dCTP). A portion of these can be deaminated to form the corresponding uracil derivatives (F3dUMP, F3dUDP, and F3dUTP).

-

Inhibition of DNA Synthesis: The triphosphate metabolites, F3dCTP and F3dUTP, are expected to act as competitive inhibitors of DNA polymerases, thereby halting DNA replication.[1]

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, F3dCDP, is postulated to inhibit ribonucleotide reductase (RR), an enzyme crucial for the production of deoxyribonucleotides. This action would deplete the pool of natural building blocks for DNA synthesis, further enhancing the anti-proliferative effect.[2]

-

DNA Damage and Repair Inhibition: A unique aspect of this compound's proposed mechanism is the inhibition of DNA glycosylases and DNA (cytosine-5)-methyltransferase by the trifluorinated analogues incorporated into the DNA.[1][3] This would disrupt base excision repair and epigenetic regulation, leading to significant DNA damage.

Preclinical Efficacy

The oral efficacy of this compound was evaluated in a preclinical model of human colorectal carcinoma.

Table 1: In Vivo Efficacy of Orally Administered this compound

| Model System | Treatment Group | Dose | Administration Route | Duration | Outcome | Reference |

| HCT-116 Xenograft in Nude Mice | This compound | 25 mg/kg | Oral | 26 days | ~40% tumor growth inhibition | [1] |

| HCT-116 Xenograft in Nude Mice | Capecitabine | 100 µM | (Positive Control) | 26 days | (Data for comparison not provided) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process. A key step in the synthesis is the Vorbrueggen glycosylation, which involves the coupling of a silylated pyrimidine base with a protected sugar derivative.[1]

Outline of the Synthesis:

-

Preparation of the Protected Sugar: The starting sugar alcohol is protected with appropriate protecting groups (e.g., benzoyl groups).

-

Glycosylation: The protected sugar is reacted with the silylated pyrimidine base in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in a suitable solvent like dichloroethane. This reaction yields a mixture of α and β anomers.[1]

-

Anomer Separation: The desired β-anomer is separated from the α-anomer, typically using column chromatography.

-

Deprotection and N-acylation: The protecting groups are removed, followed by N-acylation to introduce the carbamate side chain, yielding the final product, this compound.[1]

In Vivo Xenograft Study

The oral anticancer activity of this compound was assessed using a human tumor xenograft model.[1]

Experimental Workflow:

-

Animal Model: Athymic female nude mice were used as the host for the human tumor xenograft.[1]

-

Tumor Cell Line: HCT-116 human colorectal carcinoma cells were used to establish the tumors.[1]

-

Tumor Implantation: HCT-116 cells were implanted subcutaneously into the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received this compound orally at a dose of 25 mg/kg.[1]

-

Efficacy Evaluation: Tumor growth was monitored over a period of 26 days. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.[1]

Conclusion

The rational design of this compound as an oral anticancer agent represents a promising strategy to improve the therapeutic index of fluoropyrimidine-based chemotherapy. By creating a hybrid molecule of capecitabine and gemcitabine that avoids metabolic conversion to 5-fluorouracil, this compound has the potential to offer a safer and more convenient treatment option for cancer patients.[1][3][2] Its postulated multi-targeted mechanism of action, including the novel inhibition of DNA repair pathways, suggests it may have a broader spectrum of activity and be less susceptible to certain mechanisms of drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic, efficacy, and safety profile of this novel oral agent.

References

- 1. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational Design of an Orally Active Anticancer Fluoropyrimidine, this compound, a Hybrid of Capecitabine and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Penciclovir and Gemcitabine on Nucleotide Metabolism Enzymes

A Note on Terminology: The term "Pencitabine" is not a recognized name for an approved drug in scientific and medical literature. It is likely a conflation of two distinct drugs: Penciclovir , an antiviral agent, and Gemcitabine , an anticancer agent. Both are nucleoside analogs that significantly impact nucleotide metabolism, but they do so through different mechanisms and have distinct therapeutic applications. This guide provides a detailed technical overview of both Penciclovir and Gemcitabine for researchers, scientists, and drug development professionals.

Part 1: Penciclovir

Penciclovir is a synthetic acyclic guanine nucleoside analog effective against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1] It is the active metabolite of the prodrug famciclovir, which has improved oral bioavailability.[2]

Mechanism of Action

Penciclovir is a prodrug that requires intracellular activation to exert its antiviral effect.[3] The mechanism is selective for virally infected cells due to the initial phosphorylation step being catalyzed by a viral-specific enzyme.[1]

-

Phosphorylation: In a virally infected cell, the viral thymidine kinase (TK) efficiently phosphorylates penciclovir to penciclovir monophosphate.[1][3] This is the rate-limiting step and is significantly slower in uninfected cells, where cellular kinases have poor affinity for penciclovir.[3]

-

Conversion to Triphosphate: Cellular kinases then further phosphorylate the monophosphate to the active penciclovir triphosphate (PCV-TP).[3][4]

-

Inhibition of Viral DNA Polymerase: PCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[5] This inhibition is highly selective for the viral enzyme over cellular DNA polymerases.[5] The incorporation of PCV-TP into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[1]

A key feature of penciclovir is the long intracellular half-life of its active triphosphate form, which can persist for 10-20 hours in HSV-infected cells, compared to 0.7-1 hour for acyclovir triphosphate.[4]

Quantitative Data: Enzyme Inhibition

The inhibitory activity of penciclovir triphosphate against various DNA polymerases is summarized in the table below.

| Enzyme Target | Virus/Cell Type | Inhibitor | K_i_ (μM) | Competitive with | Reference |

| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | Penciclovir Triphosphate | 8.5 | dGTP | [5][6] |

| DNA Polymerase | Herpes Simplex Virus 2 (HSV-2) | Penciclovir Triphosphate | 5.8 | dGTP | [5][6] |

| DNA Polymerase α | Human (MRC-5 cells) | Penciclovir Triphosphate | 175 | dGTP | [5][6] |

| DNA Polymerase | Acyclovir-Resistant HSV | BW759U-triphosphate | 0.05 - 0.1 | Not Specified | [7] |

| DNA Polymerase α | Human | Acyclovir Triphosphate | 0.15 | dGTP | [4] |

Experimental Protocols

This protocol outlines a general method for determining the inhibitory activity of a compound against viral or cellular DNA polymerase.

a. Materials:

-

Purified viral or cellular DNA polymerase

-

Activated DNA template-primer (e.g., poly(dC)-oligo(dG))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dGTP)

-

Penciclovir triphosphate (or other inhibitor)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

b. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all dNTPs except the radiolabeled one.

-

Add varying concentrations of the inhibitor (penciclovir triphosphate) to the reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified DNA polymerase and the radiolabeled dNTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the stop solution.

-

Precipitate the newly synthesized DNA by adding cold TCA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the DNA polymerase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or K_i_ value.

This cell-based assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.

a. Materials:

-

Susceptible host cell line (e.g., MRC-5)

-

Herpes simplex virus stock

-

Cell culture medium

-

Penciclovir (or other antiviral)

-

Overlay medium (e.g., containing carboxymethylcellulose or agar)

-

Staining solution (e.g., crystal violet)

b. Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the virus stock and infect the cell monolayers.

-

After an adsorption period, remove the virus inoculum.

-

Overlay the cells with a medium containing different concentrations of penciclovir. Include a no-drug control.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix the cells and stain with a staining solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the control.

-

Determine the EC₅₀ value, which is the concentration of the drug that reduces the number of plaques by 50%.[8]

Visualizations

Part 2: Gemcitabine

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog of deoxycytidine used in chemotherapy to treat various cancers, including pancreatic, lung, breast, and ovarian cancers.[9]

Mechanism of Action

Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[9] Its cytotoxic effects are multifaceted, targeting key enzymes in nucleotide metabolism and DNA synthesis.[9]

-

Cellular Uptake and Phosphorylation: Gemcitabine enters the cell via nucleoside transporters and is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP).[10] Further phosphorylation by other cellular kinases yields gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[10]

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[1][9] RNR is crucial for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP.[9]

-

Inhibition of DNA Synthesis: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate dCTP for incorporation into the growing DNA strand by DNA polymerase.[9] Once incorporated, it causes "masked chain termination," where only one more nucleotide can be added before DNA synthesis is halted.[11] This leads to irreparable DNA damage and induces apoptosis.[11]

Gemcitabine exhibits a "self-potentiating" effect: the dFdCDP-mediated depletion of dCTP pools enhances the activity of dCK, leading to more efficient phosphorylation of gemcitabine and increased incorporation of dFdCTP into DNA.[6]

Quantitative Data: Enzyme and Cellular Inhibition

The inhibitory activity of gemcitabine and its metabolites is presented below.

| Assay Type | Cell Line/Enzyme | Inhibitor | IC₅₀ | Reference |

| Cell Growth Inhibition | Various Cancer Cell Lines | Gemcitabine | 30 - 100 nM (72h exposure) | [11] |

| Cell Growth Inhibition | Normal Blood Progenitor Cells | Gemcitabine | 35 nM (14-day colony-forming) | [11] |

| Ribonucleotide Reductase | Human | Naphthyl Salicylic Acyl Hydrazone (NSAH) | 32 µM | [11] |

Note: Specific K_i_ or IC₅₀ values for the direct inhibition of purified ribonucleotide reductase by gemcitabine diphosphate are not consistently reported in the readily available literature, as the inhibition is complex and can be irreversible. The provided data reflects cellular growth inhibition, which is a downstream effect of its multi-target mechanism.

Experimental Protocols

This protocol provides a general method for assessing the inhibition of RNR activity.

a. Materials:

-

Purified RNR (R1 and R2 subunits)

-

Ribonucleoside diphosphate substrate (e.g., [¹⁴C]CDP)

-

Allosteric effectors (e.g., ATP, dTTP)

-

Reductant system (e.g., DTT or thioredoxin/thioredoxin reductase/NADPH)

-

Gemcitabine diphosphate (dFdCDP)

-

Reaction buffer (e.g., HEPES, magnesium acetate)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system for separation and quantification of ribonucleotides and deoxyribonucleotides

b. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, allosteric effectors, and the reductant system.

-

Add the purified R1 and R2 subunits of RNR to the mixture.

-

Add varying concentrations of the inhibitor (dFdCDP). Include a no-inhibitor control.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]CDP).

-

Incubate at the optimal temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Separate the deoxyribonucleotide product from the ribonucleotide substrate using HPLC.

-

Quantify the amount of product formed by measuring radioactivity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

This is a colorimetric assay to assess the cytotoxic effect of a compound on cultured cells.

a. Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Gemcitabine

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

b. Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of gemcitabine. Include untreated control wells.

-

Incubate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each drug concentration relative to the control.

-

Determine the IC₅₀ value, the concentration of the drug that reduces cell viability by 50%.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structures of eukaryotic ribonucleotide reductase I define gemcitabine diphosphate binding and subunit assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cellular alpha DNA polymerase and herpes simplex virus-induced DNA polymerases by the triphosphate of BW759U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 10. Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Initial In Vivo Efficacy of Pencitabine in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo efficacy of Pencitabine, a novel orally active anticancer agent. This compound is structurally a hybrid of two widely used chemotherapeutic drugs, Capecitabine and Gemcitabine[1]. This guide summarizes the available quantitative data, details the experimental protocols used in its preclinical evaluation, and visualizes the key signaling pathways associated with the mechanism of action of its parent compounds.

Quantitative In Vivo Efficacy of this compound

The initial preclinical evaluation of this compound demonstrated its oral bioavailability and antitumor activity in a human colorectal carcinoma xenograft model[1]. The key quantitative findings from this study are summarized below.

| Xenograft Model | Drug | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 (colorectal carcinoma) | This compound | 25 mg/kg, oral | 26 days | ~40% | [1] |

Comparative In Vitro Cytotoxicity

For context, the in vitro cytotoxic activity of this compound was compared to its parent compounds, Gemcitabine and Capecitabine, in both solid tumor and leukemia cell lines[1].

| Cell Line | This compound IC₅₀ (µM) | Gemcitabine IC₅₀ (µM) | Capecitabine IC₅₀ (µM) | Reference |

| HCT-116 (colorectal carcinoma) | 0.37 ± 0.13 | 0.05 ± 0.0087 | 34.2 ± 1.5 | [1] |

| KG-1 (acute myelogenous leukemia) | 0.13 ± 0.011 | 0.018 | 8.9 ± 1.5 | [1] |

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation and replication of in vivo efficacy studies. The following section outlines the protocol used for the initial xenograft study of this compound.

HCT-116 Xenograft Model Protocol[1]

-

Cell Line: HCT-116 human colorectal carcinoma cells.

-

Animal Model: Athymic female nude mice.

-

Tumor Implantation: Subcutaneous injection of HCT-116 cells.

-

Treatment Group:

-

Drug: this compound

-

Dosage: 25 mg/kg

-

Administration Route: Oral

-

Frequency: Daily (inferred from the study description of "during a 26 day period")

-

-

Control Group:

-

Positive Control: 100 µM Capecitabine (details on in vivo administration not specified in the text)

-

-

Study Duration: 26 days.

-

Primary Endpoint: Tumor growth inhibition.

Experimental workflow for the HCT-116 xenograft study of this compound.

Postulated Mechanism of Action and Signaling Pathways

This compound, as a hybrid of Capecitabine and Gemcitabine, is postulated to interfere with DNA synthesis and function through multiple mechanisms[1]. The cytotoxic effects of its parent compound, Gemcitabine, are known to involve the activation of several signaling pathways.

Gemcitabine's Mechanism of Action

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP)[2]. These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis[2].

-

DNA Chain Termination: dFdCTP is incorporated into the DNA strand, leading to "masked chain termination" where one additional deoxynucleotide is added before DNA polymerase is unable to proceed further. This action prevents DNA repair mechanisms from removing the gemcitabine nucleotide[2].

References

The Metabolic Journey of Penciclovir: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of penciclovir, a potent antiviral agent. The document details the enzymatic conversions, presents key quantitative data, outlines experimental methodologies, and visualizes the critical pathways involved in its mechanism of action. As "Pencitabine" is likely a misspelling, this guide focuses on the well-documented antiviral drug, Penciclovir.

Introduction: From Prodrug to Active Antiviral

Penciclovir is a synthetic acyclic guanine derivative that exhibits potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2][3] However, penciclovir itself is not the active antiviral agent. Its therapeutic efficacy relies on a multi-step metabolic activation process that occurs preferentially within virus-infected cells. This targeted activation is a cornerstone of its selective toxicity towards infected cells, minimizing effects on uninfected host cells.[4] The oral prodrug, famciclovir, was developed to enhance the bioavailability of penciclovir.[5]

The Metabolic Activation Pathway of Penciclovir

The metabolic activation of penciclovir is a cascade of enzymatic reactions, beginning with its formation from the prodrug famciclovir and culminating in the active triphosphate form that inhibits viral DNA synthesis.

From Famciclovir to Penciclovir: The Role of Aldehyde Oxidase

Famciclovir, the diacetyl 6-deoxy prodrug of penciclovir, undergoes extensive first-pass metabolism to yield penciclovir.[5] This conversion involves two primary enzymatic steps: deacetylation to 6-deoxypenciclovir, followed by oxidation at the 6-position of the purine ring to form penciclovir. This crucial oxidation step is catalyzed by the cytosolic enzyme aldehyde oxidase.[5]

Intracellular Phosphorylation: The Key to Antiviral Activity

Once penciclovir enters a cell, its activation is initiated by a viral-specific enzyme, followed by subsequent phosphorylations by host cellular kinases.

The initial and rate-limiting step is the phosphorylation of penciclovir to penciclovir monophosphate, a reaction catalyzed specifically by viral thymidine kinase (TK).[4] This selective phosphorylation by the viral enzyme is a key reason for the drug's low toxicity in uninfected cells.

Subsequent phosphorylations to the diphosphate and active triphosphate forms are carried out by cellular kinases. Evidence suggests that guanylate monophosphate kinase (GMPK) is responsible for the conversion of penciclovir monophosphate to the diphosphate form, and may also contribute to the formation of the triphosphate.[1] Nucleoside diphosphate kinases (NDPKs) are also implicated in the final phosphorylation step to penciclovir triphosphate.[6]

The resulting penciclovir triphosphate is a potent inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[7] This inhibition effectively halts viral DNA replication.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the metabolic activation of penciclovir and the inhibitory activity of its active form.

Table 1: Kinetic Parameters of Enzymes in Penciclovir Activation

| Enzyme | Substrate | Km | Vmax | Source |

| Aldehyde Oxidase | 6-Deoxypenciclovir | 115 ± 23 µM | Not Reported | [5] |

| HSV-1 Thymidine Kinase | Penciclovir | Not Reported | Not Reported | - |

| Guanylate Monophosphate Kinase (GMPK) | Cyclopropavir Monophosphate (analogous substrate) | 332 ± 60 µM (theoretical) | Not Reported | [1] |

| Guanylate Monophosphate Kinase (GMPK) | Cyclopropavir Diphosphate (analogous substrate) | 45 ± 15 µM | Not Reported | [1] |

Table 2: Inhibitory Activity and Intracellular Half-life of Penciclovir Triphosphate

| Target Enzyme | Inhibitor | Ki | Source |

| HSV-1 DNA Polymerase | (S)-Penciclovir Triphosphate | 8.5 µM | [7] |

| HSV-2 DNA Polymerase | (S)-Penciclovir Triphosphate | 5.8 µM | [7] |

| Cellular DNA Polymerase α | (S)-Penciclovir Triphosphate | 175 µM | [7] |

| Metabolite | Cell Type | Intracellular Half-life | Source |

| Penciclovir Triphosphate | HSV-2-infected MRC-5 cells | 20 hours | [7] |

| Penciclovir Triphosphate | VZV-infected MRC-5 cells | 7 hours | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of penciclovir's metabolic activation.

Determination of Aldehyde Oxidase Activity

This protocol is adapted from studies on the conversion of famciclovir's intermediate to penciclovir.[5]

-

Preparation of Human Liver Cytosol:

-

Obtain human liver tissue and homogenize in an appropriate buffer (e.g., potassium phosphate buffer with EDTA).

-

Centrifuge the homogenate at 9,000 x g to remove cell debris, followed by ultracentrifugation at 100,000 x g to pellet the microsomal fraction.

-

The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing human liver cytosol, 6-deoxypenciclovir (at varying concentrations to determine Km), and buffer in a final volume.

-

Incubate the mixtures at 37°C for a specified time.

-

Terminate the reaction by adding a quenching agent (e.g., perchloric acid or an organic solvent like acetonitrile).

-

-

HPLC Analysis:

-

Centrifuge the quenched reaction mixtures to pellet precipitated proteins.

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with UV detection to quantify the amount of penciclovir formed.

-

Use a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Kinetic Analysis:

-

Plot the initial reaction velocities against the substrate concentrations.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Viral Thymidine Kinase (TK) Activity Assay

This protocol is a generalized method for assessing the phosphorylation of nucleoside analogs by viral TK.

-

Preparation of Cell Lysates:

-

Infect susceptible cells (e.g., Vero or MRC-5) with the herpes virus of interest.

-

At the appropriate time post-infection, harvest the cells and prepare a cell lysate by sonication or detergent lysis in a suitable buffer.

-

Clarify the lysate by centrifugation.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the cell lysate, [³H]-labeled penciclovir, ATP, and MgCl₂ in a reaction buffer.

-

Incubate the mixture at 37°C for a defined period.

-

-

Separation of Phosphorylated Product:

-

Spot an aliquot of the reaction mixture onto an anion-exchange filter disc (e.g., DEAE-cellulose).

-

Wash the discs extensively with a high-salt buffer to remove unreacted [³H]-penciclovir, while the negatively charged phosphorylated products remain bound.

-

-

Quantification:

-

Dry the filter discs and measure the retained radioactivity using a liquid scintillation counter.

-

The amount of radioactivity is proportional to the amount of penciclovir monophosphate formed and thus reflects the TK activity.

-

Analysis of Intracellular Penciclovir Phosphates by HPLC

This protocol outlines a method for the extraction and quantification of penciclovir and its phosphorylated metabolites from cultured cells.[8]

-

Cell Culture and Drug Treatment:

-

Plate virus-infected cells and incubate with penciclovir at the desired concentration and for the specified duration.

-

-

Extraction of Nucleotides:

-

Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Extract the intracellular nucleotides by adding a cold extraction solution (e.g., 60% methanol or a perchloric acid solution).

-

Scrape the cells and collect the extract.

-

-

Sample Preparation:

-

Centrifuge the extract to pellet cell debris.

-

Neutralize the supernatant if an acidic extraction method was used.

-

Lyophilize or evaporate the sample to dryness and reconstitute in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Separate the penciclovir and its mono-, di-, and tri-phosphate forms using a strong anion-exchange (SAX) HPLC column.

-

Use a gradient elution with a phosphate buffer of increasing ionic strength.

-

Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 254 nm).

-

Quantify the peaks by comparing their areas to those of known standards.

-

Cellular Uptake Assay

This is a general protocol to measure the uptake of radiolabeled penciclovir into cells.

-

Cell Seeding:

-

Seed cells into multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Uptake Experiment:

-

Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the uptake buffer containing [³H]-penciclovir at the desired concentration.

-

Incubate the plate at 37°C for various time points.

-

-

Termination and Lysis:

-

To stop the uptake, rapidly wash the cells with ice-cold PBS.

-

Lyse the cells by adding a lysis buffer (e.g., a solution containing a detergent like SDS or Triton X-100).

-

-

Quantification:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.

-

Conclusion

The metabolic activation of penciclovir is a highly orchestrated process that underscores the principles of targeted antiviral therapy. Its conversion from the oral prodrug famciclovir, followed by selective phosphorylation within virus-infected cells, leads to the formation of the active penciclovir triphosphate. This active metabolite effectively and selectively inhibits viral DNA replication, providing a potent therapeutic effect with minimal host cell toxicity. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the ongoing research and development of novel antiviral agents. Further research to elucidate the specific kinetic parameters of the phosphorylation steps will provide an even more complete picture of this important antiviral drug's mechanism of action.

References

- 1. Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Physicochemical Properties of Penciclovir and Gemcitabine: A Technical Guide for Researchers

A Note on "Pencitabine": The term "this compound" is not a recognized standard chemical name. It is likely a conflation of two distinct therapeutic agents: Penciclovir , an antiviral medication, and Gemcitabine , an antineoplastic agent. This guide provides a comprehensive overview of the physicochemical properties of both compounds to address the probable intent of the query and to provide valuable data for researchers, scientists, and drug development professionals.

Penciclovir

Penciclovir is a synthetic acyclic guanine derivative used in the topical treatment of infections caused by the herpes simplex virus (HSV).[1] It is the active metabolite of the oral prodrug famciclovir.[2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Penciclovir.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₅O₃ | [1] |

| Molecular Weight | 253.26 g/mol | [1][3] |

| Melting Point | 275-277 °C | [4][5][6][7] |

| Water Solubility | 1.7 mg/mL (at 20°C, pH 7) | [1][3][4][5] |

| 7.45 mg/mL | [2] | |

| 10.0 mg/mL (in aqueous buffer, pH 2) | [1][4] | |

| Solubility in other solvents | Methanol: 0.2 mg/mL (at 20°C) | [1][4] |

| Propylene Glycol: 1.3 mg/mL (at 20°C) | [1][4] | |

| DMSO: 25 mg/mL | [8] | |

| pKa (Strongest Acidic) | 12 | [2] |

| pKa (Strongest Basic) | 2.88 | [2] |

| LogP (n-octanol/water) | -0.86 | [2] |

| -1.62 (at pH 7.5) | [1][4] | |

| Appearance | White to pale yellow solid | [1][4] |

Mechanism of Action: Viral DNA Synthesis Inhibition

Penciclovir is a prodrug that, in its initial form, is inactive.[9] Its antiviral activity is dependent on its conversion to the active triphosphate form within virus-infected cells. This process is initiated by a viral-specific enzyme, thymidine kinase, which phosphorylates penciclovir to penciclovir monophosphate.[2][9] Cellular kinases then further phosphorylate the monophosphate to the active penciclovir triphosphate.[2][9][10]

Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate.[2][10] This inhibition selectively halts the synthesis of viral DNA and, consequently, viral replication.[1] A key feature of penciclovir triphosphate is its long intracellular half-life in infected cells, which contributes to its prolonged antiviral effect.[11]

Gemcitabine

Gemcitabine is a nucleoside analog of deoxycytidine used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[12][13] It functions as an antimetabolite, interfering with DNA synthesis and inducing apoptosis in cancer cells.[12][14]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Gemcitabine.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁F₂N₃O₄ | [15] |

| Molecular Weight | 263.20 g/mol | [16] |

| Melting Point | 168.64 °C | [14] |

| 287-292 °C (hydrochloride salt, with decomposition) | [16][17] | |

| Water Solubility | 19 mg/mL (at 25°C) | [18] |

| 70.2 mg/mL (hydrochloride salt) | [19] | |

| Soluble | [17][20] | |

| Solubility in other solvents | DMSO: 5 mg/mL | [21] |

| Ethanol: 0.25 mg/mL | [21] | |

| Dimethyl formamide: 0.1 mg/mL | [21] | |

| Slightly soluble in methanol | [17][20] | |

| Practically insoluble in ethanol and polar organic solvents | [19][20] | |

| pKa (Strongest Acidic) | 11.52 | [12] |

| pKa (Strongest Basic) | 3.65 | [12] |

| LogP (n-octanol/water) | -1.5 (Chemaxon) | [2] |

| Appearance | White to off-white solid | [20] |

Mechanism of Action: Disruption of DNA Synthesis and Apoptosis Induction

Gemcitabine is a prodrug that requires intracellular activation.[12] It is transported into the cell by nucleoside transporters.[13] Once inside, it is phosphorylated by deoxycytidine kinase to its monophosphate form (dFdCMP).[12][13][22] This is the rate-limiting step in its metabolism.[23] Subsequently, other cellular kinases convert dFdCMP to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[12][22]

The cytotoxic effects of gemcitabine are mediated through two primary mechanisms:

-

Incorporation into DNA: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S-phase of the cell cycle.[12][22] This incorporation leads to "masked chain termination," where only one additional nucleotide can be added before DNA synthesis is halted.[13] The presence of gemcitabine in the DNA makes it resistant to repair by proofreading enzymes, leading to irreparable damage.

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleoside triphosphates required for DNA synthesis.[12] This inhibition reduces the intracellular pool of dCTP, thereby decreasing competition for dFdCTP and enhancing its incorporation into DNA.[12]

The culmination of these actions is the induction of apoptosis, or programmed cell death, in the cancer cells.[22]

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties. Researchers should consult specific pharmacopeial monographs and internal standard operating procedures for detailed, validated methods.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[17]

-

Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[13]

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a substance.[6][12]

-

Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with an inert electrolyte like potassium chloride to maintain constant ionic strength.[12]

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[12]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[12] The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[12]

Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient (LogP).[14]

-

Phase Preparation: n-Octanol and an aqueous buffer (typically at a pH where the compound is in its neutral form) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Determination of Melting Point (Capillary Method)

The melting point is determined as a range of temperatures from the initial collapse of the material to the point where it becomes a clear liquid, as described in the United States Pharmacopeia (USP) general chapter <741>.[1][2]

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube to a height of 2.5-3.5 mm.[2]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or temperature sensor.

-

Heating: The temperature is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[2]

-

Observation: The temperatures at which the substance first begins to melt (onset point) and when it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[2]

Stability Testing

Stability studies are conducted to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly Q1A.

-

Long-Term Stability Testing: The drug substance is stored under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months.

-

Accelerated Stability Testing: To predict the long-term stability profile in a shorter time, the drug substance is subjected to elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

-

Testing Protocol: At specified time intervals, samples are withdrawn and tested for various attributes, including appearance, assay of the active substance, and the presence of degradation products. The testing should cover physical, chemical, biological, and microbiological attributes as appropriate.

-

Data Evaluation: The data from these studies are used to establish a re-test period for the drug substance and to recommend appropriate storage conditions.

For Gemcitabine hydrochloride, reconstituted solutions are generally stable for 24 hours at room temperature, and refrigeration should be avoided as it may cause crystallization. Diluted solutions of Gemcitabine Accord have been shown to be physicochemically stable for extended periods. The stability of Gemcitabine is pH-dependent, with maximum stability observed in the pH range of 7-9.5.

References

- 1. uspbpep.com [uspbpep.com]

- 2. thinksrs.com [thinksrs.com]

- 3. scribd.com [scribd.com]

- 4. agilent.com [agilent.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. mt.com [mt.com]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. researchgate.net [researchgate.net]

- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Pencitabine: An In-depth Technical Guide on Early Anticancer Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pencitabine is a rationally designed cytidine analogue that represents a novel approach in cancer chemotherapy. It is a molecular hybrid of two clinically established anticancer drugs: capecitabine and gemcitabine.[1] The design rationale for this compound was to create a single molecule that could potentially mimic the therapeutic advantages of combining its parent drugs while potentially offering an improved safety profile by avoiding metabolic conversion to 5-fluorouracil (5-FU) and its associated toxicities.[1][2] Early research indicates that this compound is cytotoxic in vitro and demonstrates oral activity in vivo, suggesting its potential as a promising anticancer agent.[1] This document provides a detailed overview of the early preclinical research findings on this compound's anticancer activity.

Predicted Mechanism of Action

This compound is hypothesized to interfere with DNA synthesis and function through multiple mechanisms, retaining the activities of both of its parent compounds.[1] As a "dual antagonist," it is predicted to target both thymidylate synthase (TS) and ribonucleotide reductase (RR), the characteristic targets of capecitabine and gemcitabine, respectively.[1]